Arachidic acid, morpholine salt
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Overview
Description
It is a minor constituent of various natural oils and fats, including peanut oil and cocoa butter . Morpholine, on the other hand, is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The combination of arachidic acid and morpholine results in the formation of arachidic acid, morpholine salt, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arachidic acid, morpholine salt typically involves the neutralization of arachidic acid with morpholine. This reaction can be carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting salt is filtered and dried.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors, followed by purification steps such as crystallization or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Arachidic acid, morpholine salt can undergo various chemical reactions, including:
Oxidation: The carboxylate group of arachidic acid can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: Reduction of the carboxylate group can yield arachidyl alcohol.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Peroxides or other oxidized derivatives.
Reduction: Arachidyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Arachidic acid, morpholine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential role in biological systems, including its interactions with cell membranes and proteins.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: Utilized in the production of detergents, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of arachidic acid, morpholine salt involves its interaction with various molecular targets and pathways. The morpholine moiety can interact with proteins and enzymes, potentially altering their activity or stability. The arachidic acid component can integrate into lipid bilayers, affecting membrane fluidity and function. These interactions can lead to various biological effects, including modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Arachidonic Acid: An unsaturated fatty acid with a similar carbon chain length but with multiple double bonds.
Morpholine Derivatives: Compounds containing the morpholine ring but with different substituents, such as morpholine benzoate or morpholine carbonate
Uniqueness: Arachidic acid, morpholine salt is unique due to the combination of a long-chain saturated fatty acid with a heterocyclic amineFor example, the presence of the morpholine ring can enhance the solubility and reactivity of the compound, making it suitable for specific industrial and research applications .
Properties
CAS No. |
69847-51-4 |
---|---|
Molecular Formula |
C24H49NO3 |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
icosanoic acid;morpholine |
InChI |
InChI=1S/C20H40O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-3-6-4-2-5-1/h2-19H2,1H3,(H,21,22);5H,1-4H2 |
InChI Key |
GZNMENHFXPXDBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |
Origin of Product |
United States |
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